molecular formula C18H23NO B14364194 N-(2-methylpropyl)benzamide;toluene CAS No. 90239-31-9

N-(2-methylpropyl)benzamide;toluene

Cat. No.: B14364194
CAS No.: 90239-31-9
M. Wt: 269.4 g/mol
InChI Key: BYRXFCWEJVMEFR-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)benzamide: and toluene are two distinct organic compounds. N-(2-methylpropyl)benzamide is an amide derivative, while toluene is a simple aromatic hydrocarbon. Both compounds have significant roles in organic chemistry and various industrial applications.

Preparation Methods

N-(2-methylpropyl)benzamide: can be synthesized through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields.

Toluene: is typically produced through the catalytic reforming of naphtha in the petroleum industry. It can also be obtained from coal tar during the coking process. The industrial production of toluene involves the dehydrogenation of methylcyclohexane or the disproportionation of xylene .

Chemical Reactions Analysis

N-(2-methylpropyl)benzamide: undergoes various chemical reactions, including:

Toluene: is known for its reactivity in:

Scientific Research Applications

N-(2-methylpropyl)benzamide: has applications in:

Toluene: is widely used in:

    Solvent: Commonly used as an industrial solvent for paints, coatings, and adhesives.

    Chemical Synthesis: Serves as a precursor in the synthesis of benzene, benzoic acid, and other chemicals.

    Fuel Additive: Used to improve the octane rating of gasoline.

Mechanism of Action

N-(2-methylpropyl)benzamide: exerts its effects through interactions with various molecular targets, including enzymes and receptors. The amide group can form hydrogen bonds with biological molecules, influencing their activity and stability .

Toluene: acts primarily as a solvent, dissolving various organic compounds. Its aromatic ring structure allows it to participate in π-π interactions with other aromatic compounds, enhancing its solubilizing power .

Comparison with Similar Compounds

N-(2-methylpropyl)benzamide: can be compared with other benzamide derivatives such as:

  • N-methylbenzamide
  • N-ethylbenzamide
  • N-propylbenzamide

These compounds share similar chemical properties but differ in their alkyl substituents, affecting their reactivity and applications .

Toluene: is similar to other aromatic hydrocarbons like:

  • Benzene
  • Xylene
  • Ethylbenzene

Toluene is unique due to its methyl group, which enhances its reactivity in electrophilic substitution reactions compared to benzene .

Properties

CAS No.

90239-31-9

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N-(2-methylpropyl)benzamide;toluene

InChI

InChI=1S/C11H15NO.C7H8/c1-9(2)8-12-11(13)10-6-4-3-5-7-10;1-7-5-3-2-4-6-7/h3-7,9H,8H2,1-2H3,(H,12,13);2-6H,1H3

InChI Key

BYRXFCWEJVMEFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1.CC(C)CNC(=O)C1=CC=CC=C1

Origin of Product

United States

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